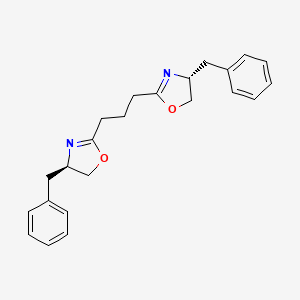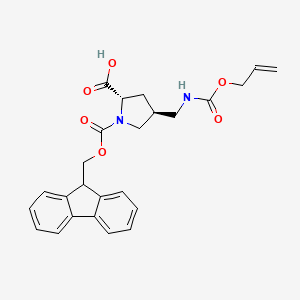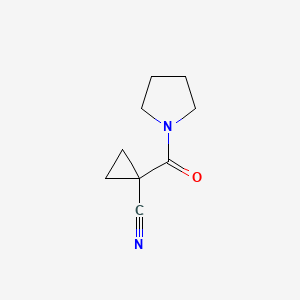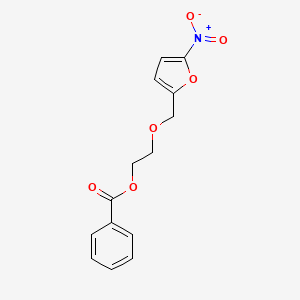![molecular formula C18H22N2O4 B12892454 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-69-8](/img/structure/B12892454.png)
2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its role in inhibiting chitin synthesis .
Métodos De Preparación
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide typically involves several steps. One common method includes the reaction of benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then reacted with appropriate reagents to introduce the isoxazole ring and the cyclopentyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to enzymes involved in the synthesis of chitin, thereby preventing the formation of this essential component in the exoskeleton of insects . This disruption leads to the inhibition of insect growth and development.
Comparación Con Compuestos Similares
Similar compounds to 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:
Diflubenzuron: A well-known insecticide that also inhibits chitin synthesis.
Triflumuron: Another insecticide with a similar mode of action.
Perfluron: A compound with structural similarities and similar biological activities.
The uniqueness of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
82558-69-8 |
|---|---|
Fórmula molecular |
C18H22N2O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-18(9-4-5-10-18)14-11-15(24-20-14)19-17(21)16-12(22-2)7-6-8-13(16)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,19,21) |
Clave InChI |
PVVDQHNENYPAOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
![4-(2-(6-Methoxypyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12892388.png)


![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)


![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)


